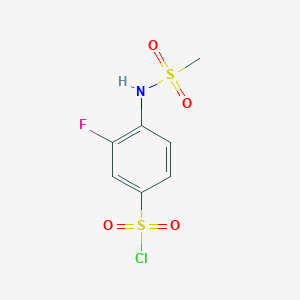

3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated compounds involves various strategies. For instance, the electrophilic fluorination of tertiary sulfonamides using N-fluorobenzenesulfonimide as a fluorinating agent is one approach to prepare alpha-fluorosulfonamides . Another method includes the iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM), which affords enantiopure fluorobis(phenylsulfonyl)methylated compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of fluorinated sulfonamide compounds can be complex, with the presence of fluorine influencing the overall geometry and electronic distribution. The X-ray diffraction analysis of fluorinated derivatives provides unambiguous determination of absolute configuration, as seen in the organocatalytic addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Fluorinated sulfonamides and sulfonyl compounds participate in various chemical reactions. The highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes is an example of the reactivity of such compounds, leading to fluorinated derivatives with excellent enantioselectivities . The reactivity of these compounds is influenced by the presence of fluorine, which can affect the electronic properties and stability of intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic sulfonyl fluoride and sulfonyl chloride motifs have been contrasted using crystallography and Hirshfeld surface analysis . These analyses reveal how the presence of different halides in the functional groups can lead to distinct noncovalent interactions, such as hydrogen bonding and π interactions. The fluorine atom, in particular, does not participate in hydrogen bonding but forms close interactions with π bonds, which can influence the compound's solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Tumor Localization and Diagnostic Potential

3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride derivatives have been explored for their potential in tumor localization and diagnosis. Research has indicated that certain sulfur 35-labeled derivatives, including sulfonated fluorene derivatives, exhibit favorable localization in tumor tissues compared to other body tissues, which could be significant for the diagnosis and therapy of internal cancers. These studies emphasize the chemical structure's relation to tumor-localizing properties, with the aim of obtaining compounds with improved characteristics (Argus et al., 1958).

Antiinflammatory and Antiarthritic Properties

Derivatives of 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride have been synthesized and evaluated against acute and chronic inflammations in oral administration in animal models. Compounds such as 7-methanesulfonylamino-6-phenoxychromones have shown significant potency in rat models for conditions like carrageenin-induced edema and adjuvant-induced arthritis. This research indicates the potential of these compounds in developing new anti-inflammatory and antiarthritic drugs (Inaba et al., 2000).

Role in Fluoroestrogen Production

The compound's derivatives have also been utilized in the synthesis of fluorine-18-labeled estrogens, which are significant for studying estrogen receptors and hormone-related activities in biological systems. These derivatives have been used to create estrogens with high affinity for estrogen receptors, and their uptake in target tissues has been studied for potential applications in medical imaging and therapy (Kiesewetter et al., 1984).

Eigenschaften

IUPAC Name |

3-fluoro-4-(methanesulfonamido)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO4S2/c1-15(11,12)10-7-3-2-5(4-6(7)9)16(8,13)14/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJPDRCPOAOCJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2521059.png)

![ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)